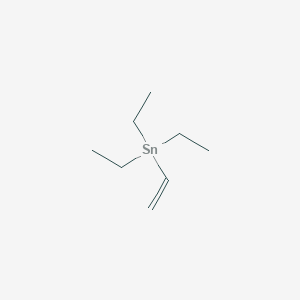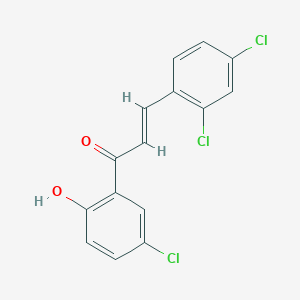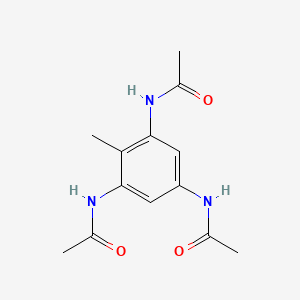
2,4,6-Triacetamidotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triacetamidotoluene is an organic compound that belongs to the class of aromatic amides It is derived from toluene, where three acetamido groups are substituted at the 2, 4, and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triacetamidotoluene typically involves the acylation of 2,4,6-triaminotoluene. The process begins with the nitration of toluene to form 2,4,6-trinitrotoluene, which is then reduced to 2,4,6-triaminotoluene. The final step involves the acylation of 2,4,6-triaminotoluene with acetic anhydride under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The nitration and reduction steps are carried out in large reactors, and the acylation step is performed using continuous flow techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triacetamidotoluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to 2,4,6-triaminotoluene.
Substitution: The acetamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields 2,4,6-triaminotoluene.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
2,4,6-Triacetamidotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Triacetamidotoluene involves its interaction with molecular targets such as enzymes and proteins. The acetamido groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene: A well-known explosive with different functional groups.
2,4,6-Triaminotoluene: A precursor in the synthesis of 2,4,6-Triacetamidotoluene.
2,4,6-Tribromophenol: Another aromatic compound with bromine substituents.
Uniqueness
This compound is unique due to its specific arrangement of acetamido groups, which confer distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
55470-90-1 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
N-(3,5-diacetamido-4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H17N3O3/c1-7-12(15-9(3)18)5-11(14-8(2)17)6-13(7)16-10(4)19/h5-6H,1-4H3,(H,14,17)(H,15,18)(H,16,19) |
InChI Key |
VFGJMNPXPQRBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


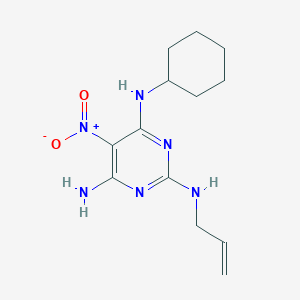
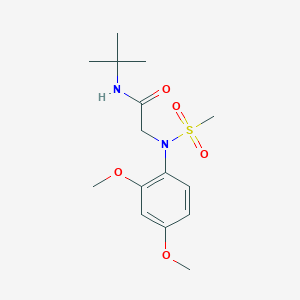
![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
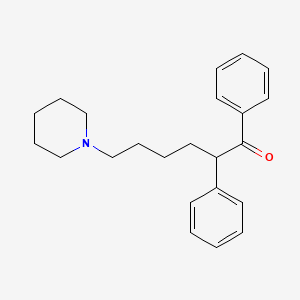
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
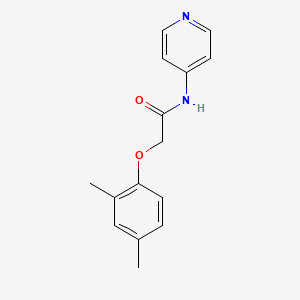

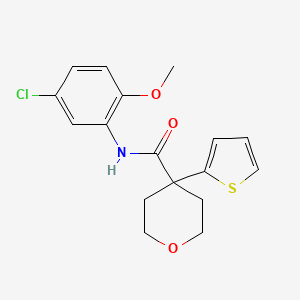
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde](/img/structure/B14156972.png)
![(5Z)-2-(4-methylpiperazin-1-yl)-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14156973.png)
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
